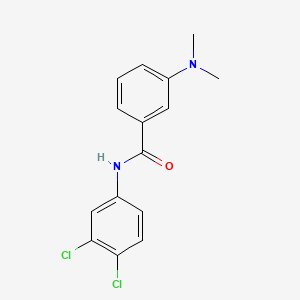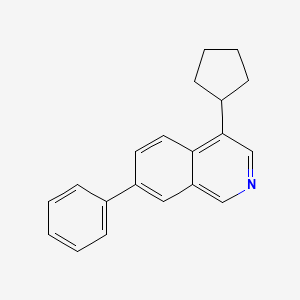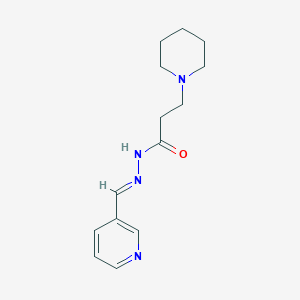![molecular formula C18H15FN4O B5546259 3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine involves complex organic synthesis techniques. For instance, Dollé et al. (1998) reported the synthesis of a closely related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, through nucleophilic aromatic substitution, highlighting the intricate steps involved in obtaining such compounds (Dollé et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, providing insights into their conformation and interactions. Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding in a series of tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealing the impact of substituents on the overall molecular structure (Sagar et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups and molecular structure. Galadzhun et al. (2018) described the synthesis and properties of iron(II) complexes with pyrazol-1-yl pyridine-4-carboxylate esters, indicating the potential for diverse chemical reactivity and applications (Galadzhun et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Zonouz et al. (2010) conducted a detailed analysis of the crystal structure of a pyrazol-1-yl-methyl dihydropyridine, providing valuable information on the compound's physical characteristics (Zonouz et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the potential applications of these compounds. Koren et al. (1998) explored the affinity of pyridine-modified analogues of A-85380 for nicotinic acetylcholine receptors, shedding light on the bioactive potential of similar compounds (Koren et al., 1998).
Applications De Recherche Scientifique
Nicotinic Acetylcholine Receptor Binding for PET Imaging
A study outlined the synthesis and nicotinic acetylcholine receptor in vivo binding properties of a related compound, focusing on its potential as a new positron emission tomography (PET) ligand for imaging nicotinic receptors. This compound displayed promising characteristics for PET imaging of central nicotinic acetylcholine receptors (nAChRs) without binding to alpha7 nicotinic or 5HT3 receptors. It exhibited a significant cerebral uptake modulable by the synaptic concentration of acetylcholine, making it suitable for brain imaging of nAChRs with PET (Doll et al., 1999).
Antibacterial Activity of Nitrogen-Carbon-Linked Oxazolidinones
Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aimed to expand the spectrum of this class of antibiotics to include Gram-negative organisms. This study involved synthesizing compounds with good activity against Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis, suggesting potential applications in addressing resistant bacterial infections (Genin et al., 2000).
CC Chemokine Receptor 1 Antagonists
Another study described the synthesis of potent CCR1 antagonists intended for treating rheumatoid arthritis, highlighting the detailed synthesis of these compounds labeled with carbon-13, carbon-14, and tritium. These antagonists demonstrate the potential for therapeutic applications targeting inflammatory and autoimmune diseases (Latli et al., 2018).
Fluorescent Property for Biomarkers and Sensors
The fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, including derivatives of the compound , have been studied for applications as biomarkers and photochemical sensors. These compounds demonstrated the ability to emit light in various conditions, suggesting their utility in biological imaging and sensing applications (Velázquez-Olvera et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Research into bipolar host materials for phosphorescent OLEDs incorporated derivatives similar to the compound of interest, showing high-efficiency blue, green, and white phosphorescence. This indicates the compound's potential role in developing advanced materials for OLED technology (Li et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-5-1-3-12(7-15)17-16(9-21-22-17)18(24)23-10-14(11-23)13-4-2-6-20-8-13/h1-9,14H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXKULCQWUKHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(NN=C2)C3=CC(=CC=C3)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-(3-pyridin-3-ylazetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)


![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)


![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)